Cas no 944446-48-4 (Ethyl 3-(2-aminoethoxy)benzoate)

Ethyl 3-(2-aminoethoxy)benzoate is a benzoate ester derivative featuring an aminoethoxy functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure combines an ethyl ester moiety with a flexible aminoethoxy side chain, enabling reactivity in amidation, esterification, and conjugation reactions. The compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its dual functionality as both a linker and a building block. Its stability under standard conditions and solubility in common organic solvents further enhance its utility in multistep synthetic routes. This compound is commonly employed in the preparation of drug candidates and fine chemicals.
Ethyl 3-(2-aminoethoxy)benzoate structure
944446-48-4 structure
Product Name:Ethyl 3-(2-aminoethoxy)benzoate
CAS No:944446-48-4
MF:C11H15NO3
MW:209.241703271866
MDL:MFCD24642084
CID:2116153
PubChem ID:57500337
Update Time:2025-11-02

Ethyl 3-(2-aminoethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(2-aminoethoxy)benzoate
    • Ethyl 3-(2-aminoethoxy)benzoate
    • MDL: MFCD24642084
    • Inchi: 1S/C11H15NO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7,12H2,1H3
    • InChI Key: NINJXPUWSQCLKO-UHFFFAOYSA-N
    • SMILES: O(CCN)C1C=CC=C(C(=O)OCC)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 196
  • XLogP3: 1.6
  • Topological Polar Surface Area: 61.6

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Additional information on Ethyl 3-(2-aminoethoxy)benzoate

Ethyl 3-(2-aminoethoxy)benzoate (CAS No. 944446-48-4): A Versatile Compound for Pharmaceutical and Research Applications

Ethyl 3-(2-aminoethoxy)benzoate (CAS No. 944446-48-4) is a specialized organic compound that has garnered significant attention in pharmaceutical research and chemical synthesis. This ester derivative, featuring an aminoethoxy functional group, serves as a crucial intermediate in the development of various bioactive molecules. Its unique structural properties make it valuable for drug discovery, material science, and biochemical studies.

The molecular structure of Ethyl 3-(2-aminoethoxy)benzoate combines a benzoate ester with an ethyl group and an aminoethoxy side chain. This configuration provides both lipophilic and hydrophilic characteristics, enhancing its solubility and reactivity in different chemical environments. Researchers often utilize this compound as a building block for more complex molecules, particularly in the synthesis of pharmaceutical intermediates and drug candidates.

One of the most prominent applications of Ethyl 3-(2-aminoethoxy)benzoate is in the field of medicinal chemistry. Its aminoethoxy group can participate in various chemical reactions, making it an ideal precursor for compounds with potential therapeutic effects. Recent studies have explored its use in developing anti-inflammatory agents, neuroprotective compounds, and antioxidant molecules, aligning with current trends in drug discovery.

In addition to pharmaceutical applications, Ethyl 3-(2-aminoethoxy)benzoate has found utility in material science. Researchers have investigated its potential as a monomer for polymer synthesis, particularly in creating biocompatible materials for medical devices. The compound's ability to form stable linkages with other molecules makes it valuable for designing advanced functional materials.

The synthesis of Ethyl 3-(2-aminoethoxy)benzoate typically involves esterification and etherification reactions. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, reflecting the growing emphasis on green chemistry in the chemical industry. Recent advancements in catalytic methods have made the production of this compound more efficient and sustainable.

From a commercial perspective, the demand for Ethyl 3-(2-aminoethoxy)benzoate has been steadily increasing due to its diverse applications. Pharmaceutical companies and research institutions are the primary consumers, utilizing the compound for drug development and biochemical studies. The global market for such specialized intermediates is expected to grow significantly in the coming years, driven by innovations in healthcare and biotechnology.

Quality control is paramount when working with Ethyl 3-(2-aminoethoxy)benzoate. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify the compound's purity and structural integrity. These methods ensure that the material meets the stringent requirements of pharmaceutical and research applications.

Storage and handling of Ethyl 3-(2-aminoethoxy)benzoate require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from moisture and direct sunlight. Proper storage conditions help maintain its stability and shelf life, which are critical factors for research and industrial use.

Recent scientific literature highlights several innovative applications of Ethyl 3-(2-aminoethoxy)benzoate. Some studies have explored its potential in cancer research, where derivatives of this compound show promise as targeted therapeutic agents. Other investigations focus on its role in developing neuroprotective drugs, addressing the growing need for treatments against neurodegenerative diseases.

The future outlook for Ethyl 3-(2-aminoethoxy)benzoate appears promising, with ongoing research uncovering new potential applications. As the pharmaceutical industry continues to seek novel drug candidates and the materials science field develops advanced functional materials, this compound is likely to maintain its importance as a versatile chemical building block.

For researchers and industry professionals seeking high-quality Ethyl 3-(2-aminoethoxy)benzoate, it's essential to source the material from reputable suppliers who can provide comprehensive analytical data and documentation. The compound's purity and consistency are crucial factors that can significantly impact research outcomes and product development.

In conclusion, Ethyl 3-(2-aminoethoxy)benzoate (CAS No. 944446-48-4) represents an important chemical entity with wide-ranging applications in pharmaceutical research and material science. Its unique structural features and reactivity make it a valuable tool for scientists developing new therapeutic agents and advanced materials. As research in these fields progresses, the significance of this compound is expected to grow further.

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